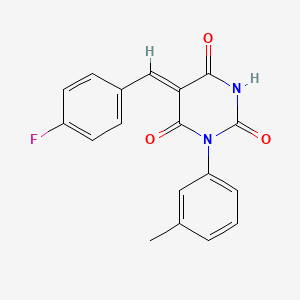![molecular formula C14H23NO3 B4927720 2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol, also known as MPPE, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol is not well understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. In vivo studies have shown that this compound can reduce tumor growth in mice, improve cognitive function in Alzheimer's disease models, and reduce cardiovascular damage in animal models of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol in lab experiments is its relatively low toxicity compared to other compounds. However, this compound is not widely available and can be expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions of research for 2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective therapies. Additionally, further studies are needed to determine the optimal dosages and administration routes of this compound for different diseases.
Méthodes De Synthèse
2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol can be synthesized through a multistep process involving the reaction of 2-methoxyphenol with 1-bromo-5-chloropentane to form 5-(2-methoxyphenoxy)pentyl bromide. This intermediate is then reacted with diethanolamine to form this compound.
Applications De Recherche Scientifique
2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, and may also have neuroprotective effects.
Propriétés
IUPAC Name |
2-[5-(2-methoxyphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-17-13-7-3-4-8-14(13)18-12-6-2-5-9-15-10-11-16/h3-4,7-8,15-16H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHQWBLMWRUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)

![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)
![3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)